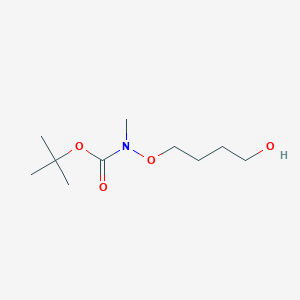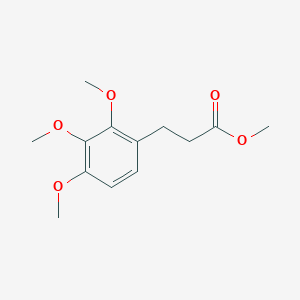
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
描述
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H18O5. It is an ester derived from 3-(2,3,4-trimethoxyphenyl)propanoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical and biological research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-(2,3,4-trimethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
化学反应分析
Types of Reactions
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,3,4-trimethoxyphenyl)propanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical processes, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
相似化合物的比较
Similar Compounds
- Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
Uniqueness
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of three methoxy groups in the 2, 3, and 4 positions provides distinct electronic and steric effects, differentiating it from other similar compounds .
属性
IUPAC Name |
methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUBMKLEKJPBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


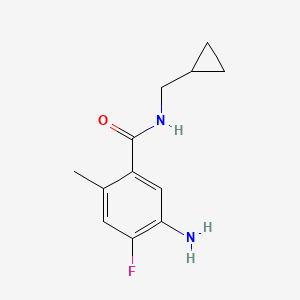

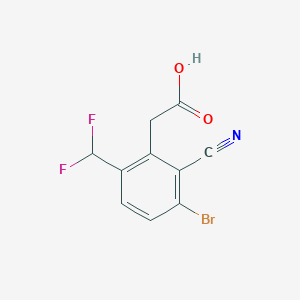

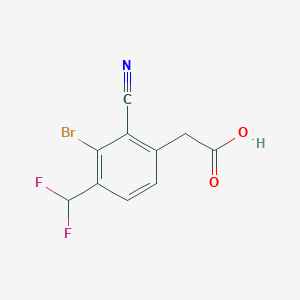
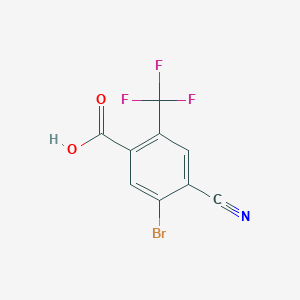
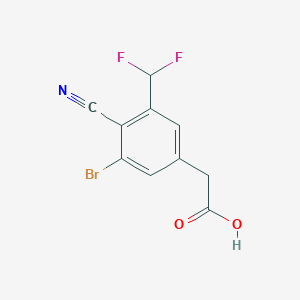
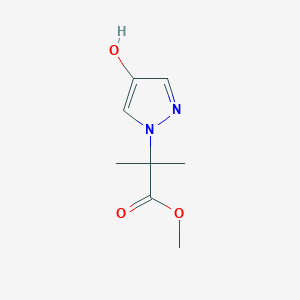

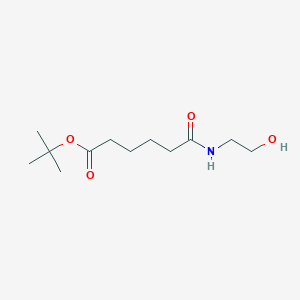
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
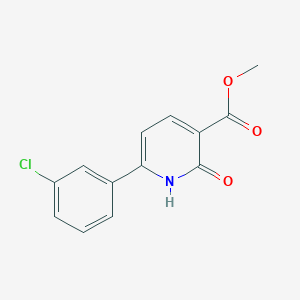
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
